Benzenamine, 3-(1-methylethyl)-5-(trifluoromethyl)-

Catalog No.
S12799402
CAS No.
M.F
C10H12F3N
M. Wt
203.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenamine, 3-(1-methylethyl)-5-(trifluoromethyl)...

Product Name

Benzenamine, 3-(1-methylethyl)-5-(trifluoromethyl)-

IUPAC Name

3-propan-2-yl-5-(trifluoromethyl)aniline

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

InChI

InChI=1S/C10H12F3N/c1-6(2)7-3-8(10(11,12)13)5-9(14)4-7/h3-6H,14H2,1-2H3

InChI Key

ZCKHPVDWSVPPOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1)N)C(F)(F)F

Benzenamine, 3-(1-methylethyl)-5-(trifluoromethyl)-, also known by its CAS number 946728-08-1, is an organic compound characterized by a benzene ring substituted with both a trifluoromethyl group and an isopropyl group. Its molecular formula is C₁₆H₁₆F₃N, and it has a molecular weight of approximately 295.299 g/mol. The compound features a density of about 1.2 g/cm³ and a boiling point of approximately 334.2 °C at standard atmospheric pressure .

The structure of this compound is notable for the position of its substituents: the trifluoromethyl group is located at the 5-position of the benzene ring, while the isopropyl group is situated at the 3-position. This arrangement can influence its chemical properties and biological activities.

Such as:

  • Electrophilic Aromatic Substitution: The presence of the trifluoromethyl group can enhance electrophilicity, making the compound more reactive towards electrophiles.
  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, particularly in the synthesis of more complex molecules.
  • Reduction Reactions: The nitro or other reducible groups can be converted to amines under appropriate conditions.

Specific reactions involving benzenamine derivatives may include forming azo compounds or coupling reactions with diazonium salts.

The synthesis of benzenamine, 3-(1-methylethyl)-5-(trifluoromethyl)- can be achieved through several methods:

  • Friedel-Crafts Alkylation: This method involves the alkylation of a suitable benzene derivative using an alkyl halide in the presence of a Lewis acid catalyst.
  • Substitution Reactions: Starting from an appropriate aniline derivative, substitution reactions can introduce the trifluoromethyl group.
  • Multi-step Synthesis: A combination of functional group transformations may be required to achieve the desired structure, often involving protecting groups to prevent unwanted reactions.

Benzenamine, 3-(1-methylethyl)-5-(trifluoromethyl)- has potential applications in several fields:

  • Pharmaceuticals: As a building block for synthesizing pharmaceuticals with antibacterial or antifungal properties.
  • Agricultural Chemicals: It may serve as an intermediate in developing agrochemicals.
  • Material Science: Its unique properties could be utilized in creating advanced materials with specific functionalities.

Interaction studies involving benzenamine derivatives typically focus on their binding affinity and mechanism of action against biological targets. Research may include:

  • In vitro Studies: Assessing the compound's efficacy against various cell lines to determine its potential therapeutic effects.
  • Molecular Docking Studies: Computational studies to predict how well the compound binds to specific proteins or enzymes involved in disease processes.

These studies help elucidate the pharmacological profile and potential side effects associated with the compound.

Benzenamine, 3-(1-methylethyl)-5-(trifluoromethyl)- shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

Compound NameCAS NumberUnique Features
Benzenamine, 3-(trifluoromethyl)-98-16-8Contains only a trifluoromethyl group without additional alkyl substituents.
Benzenamine, 3-(2-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-641571-06-4Features an imidazole ring that may enhance biological activity.
Benzenamine, 4-(trifluoromethyl)-Not specifiedSimilar trifluoromethyl substitution but at a different position on the benzene ring.

The unique combination of both isopropyl and trifluoromethyl groups in benzenamine, 3-(1-methylethyl)-5-(trifluoromethyl)- distinguishes it from these similar compounds, potentially affecting its reactivity and biological interactions.

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

203.09218387 g/mol

Monoisotopic Mass

203.09218387 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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